BE“GHE Foundational & Exploratory

Check Availability & Pricing

2-(Quinolin-5-yl)acetaldehyde: Technical Profile
& Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 2-(Quinolin-5-YL )acetaldehyde
CAS No.: 545423-97-0
Cat. No.: B1629139
. J

Executive Summary

2-(Quinolin-5-yl)acetaldehyde (CAS: 545423-97-0) is a bicyclic aromatic aldehyde used
primarily as a pharmacophore precursor in the development of kinase inhibitors (e.g., c-Met,
ALK) and fused heterocyclic systems like pyrimido[4,5-b]quinolines.[1] Its reactivity is defined
by the electrophilic formyl group tethered to the electron-deficient quinoline ring at the C5
position, making it a versatile partner for condensation, reductive amination, and
multicomponent cyclization reactions.[1] Due to the inherent instability of aryl acetaldehydes
(prone to oxidation and polymerization), this compound is often generated in situ or stored as a
stable acetal precursor.

Chemical Identity & Identifiers
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Identifier

Value

Chemical Name

2-(Quinolin-5-yl)acetaldehyde

Systematic Name

5-Quinolineacetaldehyde

CAS Number 545423-97-0
Molecular Formula C11HaNO
Molecular Weight 171.19 g/mol
SMILES 0O=CCC1=CC=CC2=NC=CC=C12
InChl Key HZYCUVLOBNNEKD-UHFFFAOYSA-N
Pale yellow to orange oil (tends to darken upon
Appearance o
oxidation)
N Soluble in DCM, CHCIs, DMSO, Methanol;
Solubility . )
Sparingly soluble in water
Air-sensitive; prone to aerobic oxidation to 2-
Stability (quinolin-5-yl)acetic acid.[1] Store under Argon

at -20°C.

Synthetic Pathways
Strategic Analysis

Direct formylation of 5-methylquinoline is often non-selective or yields the carbaldehyde (CHO
directly on the ring).[1] The most robust, self-validating protocol for the acetaldehyde
homologue involves a Palladium-Catalyzed Heck Coupling of 5-bromoquinoline with a vinyl
ether, followed by acid hydrolysis.[1] This method avoids the use of unstable radical
intermediates and allows for the isolation of the stable acetal intermediate if immediate use is
not required.[1]

Pathway Visualization

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Bromoquinoline
(CAS: 4964-71-0) Heck Coupling

Enol Ether / Acetal
Intermediate Deprotection

Butyl Vinyl Ether | __—---="""__ \
EdSSSA;)I\j,FDgF(’)E’E 2-(Quinolin-5-yl)acetaldehyde
t3N, , Acid Hydrolysis L - ————--====" (CAS: 545423-97-0)

(1M HCI, THF)

Click to download full resolution via product page
Figure 1: Palladium-catalyzed synthesis of 2-(quinolin-5-yl)acetaldehyde via Heck coupling.

Detailed Experimental Protocol
Method A: Heck Coupling (Recommended)

This protocol is favored for its scalability and the ability to purify the stable enol ether
intermediate.

Reagents:

e 5-Bromoquinoline (1.0 eq)[1][2]

e Butyl vinyl ether (5.0 eq)[1]

o Palladium(ll) acetate (Pd(OAc)z, 0.05 eq)[1]

e 1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 0.10 eq)[1]
e Triethylamine (EtsN, 2.5 eq)[1]

e DMF (anhydrous)[1]

Step-by-Step Workflow:

o Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Pd(OAc)z and
DPPF in anhydrous DMF. Stir at room temperature for 15 minutes to form the active Pd-
ligand complex (solution turns orange-red).[1]
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Coupling: Add 5-bromoquinoline, butyl vinyl ether, and triethylamine.

Reaction: Heat the mixture to 90°C for 16—24 hours. Monitor by TLC (eluent: 30%
EtOAc/Hexanes) for the disappearance of the bromide.

Workup (Intermediate): Cool to RT. Dilute with diethyl ether and wash with water (3x) to
remove DMF. Dry organic layer over MgSOas and concentrate.[1] Note: The crude product is
the butyl enol ether.[1]

Hydrolysis: Dissolve the crude enol ether in THF. Add 1M HCI (aqueous) and stir vigorously
at RT for 2 hours.

Neutralization: Carefully neutralize with saturated NaHCOs to pH 7-8.

Extraction: Extract with DCM (3x). Dry over Na=SOa4 and concentrate in vacuo.

Purification: Flash column chromatography (SiOz, 0 - 5% MeOH in DCM).

o Critical Checkpoint: Isolate quickly.[1] If the product appears as a dark oil, it may be
oxidizing.[1] Store immediately under inert gas.

Method B: Oxidation of 2-(Quinolin-5-yl)ethanol

If the alcohol precursor is available, Dess-Martin Periodinane (DMP) oxidation is superior to

Swern oxidation for this substrate due to milder conditions that prevent epimerization or over-

oxidation.[1]

Dissolve 2-(quinolin-5-yl)ethanol in DCM (0.1 M).

Add DMP (1.2 eq) at 0°C.

Warm to RT and stir for 1 hour.

Quench with sat. Na2S203/NaHCOs (1:1).

Extract and purify as above.

Applications in Drug Discovery
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The C5-acetaldehyde moiety serves as a "linchpin" for constructing tricyclic systems.[1]

Multicomponent Cyclizations

Reaction with 6-aminouracils and active methylene compounds yields pyrimido[4,5-
b]lquinolines, a scaffold found in potent anticancer agents.[1]

Reductive Amination

The aldehyde reacts with primary/secondary amines (using NaBH(OACc)s) to install solubilizing
side chains (e.g., piperazines) often required for optimizing pharmacokinetic (PK) profiles in

G—(QuinoIin-5—yI)acetaIdehyda
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Figure 2: Divergent synthesis applications of the aldehyde intermediate.[1]

Handling & Safety

e Hazard Class: Irritant (Skin/Eye/Respiratory).[3]

e Storage:-20°C under Argon. Aldehydes of this class autoxidize to the corresponding
carboxylic acid (2-(quinolin-5-yl)acetic acid) upon exposure to air.[1]

 Purification Note: Avoid heating above 40°C during solvent removal to prevent self-
condensation (aldol-type polymerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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